2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid, also known as N-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]alanine, is an organic compound with the molecular formula C₇H₁₁N₃O₄S. This compound features a pyrazole ring and a sulfonamide group, making it of significant interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. Its unique structure allows for diverse biological activities, which are currently being explored in research settings.
The compound is classified as an amino acid derivative due to the presence of both a carboxylic acid and an amine functional group. It is synthesized from commercially available precursors and has been studied for its potential therapeutic uses. The compound's properties and reactivity make it a valuable building block in organic synthesis.
The synthesis of 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid typically involves several key steps:
The molecular structure of 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid includes:
The structure features a propanoic acid moiety attached to a sulfonamide linked to a pyrazole ring, which contributes to its biological activity.
2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid can participate in several chemical reactions:
Common reagents for these reactions include bases like sodium hydroxide for deprotonation and activating agents for coupling.
The mechanism of action of 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid primarily involves its interaction with biological targets:
Property | Value |
---|---|
Appearance | Powder |
Melting Point | Not specified |
Solubility | Soluble in water |
Stability | Stable under standard conditions |
The compound should be stored at room temperature to maintain its stability. Its solubility profile indicates potential for biological applications where aqueous formulations are required.
2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid has several noteworthy applications:
The pyrazole nucleus, first synthesized by Ludwig Knorr in 1883, has evolved from a structural curiosity to a privileged scaffold in medicinal chemistry. Early pyrazole-containing drugs like antipyrine (analgesic, 1883) demonstrated the inherent bioactivity of this diazole ring system. The late 20th century witnessed a surge in pyrazole-based pharmaceuticals, exemplified by celecoxib (COX-2 inhibitor, 1999) and rimonabant (cannabinoid receptor antagonist, 2006), which validated pyrazole’s versatility in target modulation [2] [6]. Modern drug discovery exploits pyrazole’s capacity for diverse substitutions, enabling precise control over electronic properties, steric orientation, and pharmacokinetic behavior. The 1-methyl-1H-pyrazole motif, in particular, enhances metabolic stability by protecting the N1 nitrogen from oxidative degradation while maintaining planarity for target binding [3] [9].
Table 1: Evolution of Key Pyrazole-Containing Pharmaceuticals
Era | Compound | Therapeutic Class | Structural Innovation |
---|---|---|---|
Pre-1950 | Antipyrine | Analgesic/Antipyretic | Unsubstituted pyrazolone core |
1960–1990 | Fomepizole | Alcohol dehydrogenase inhibitor | 4-Methylpyrazole with hydrogen bonding sites |
1990–2010 | Celecoxib | COX-2 selective NSAID | 1,5-Diarylpyrazole with sulfonamide pharmacophore |
2010–Present | Rimonabant | Cannabinoid receptor CB1 antagonist | 1,3,5-Trisubstituted pyrazole with piperidine |
The integration of sulfonamide groups onto the pyrazole scaffold emerged as a strategic advancement in the early 2000s. This hybridization capitalized on sulfonamides' proven role in enzyme inhibition, particularly against carbonic anhydrases and cyclooxygenases. The 4-sulfonamido-1-methyl-1H-pyrazole moiety present in compounds like 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid represents a contemporary structural refinement, balancing electronic effects (the electron-withdrawing sulfonamide) with steric accessibility for target engagement [1] [4]. Recent synthetic innovations, including nano-ZnO catalyzed cyclocondensations and flow chemistry techniques, now enable efficient production of complex pyrazole-sulfonamide hybrids for structure-activity relationship studies [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9